molecular formula C14H19ClN6O B12267013 5-chloro-N-methyl-N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B12267013
M. Wt: 322.79 g/mol
InChI Key: LPOPXIRAAJXDGF-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.

    Piperidine Functionalization: The piperidine ring is then functionalized with the oxadiazole moiety through a nucleophilic substitution reaction.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which is achieved by reacting the functionalized piperidine with a chlorinated pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-N-methyl-N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Biological Research: The compound can be used as a probe to study the function of specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their function or altering their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazole-4-sulfonamide
  • Methylchloroisothiazolinone

Uniqueness

Compared to similar compounds, 5-chloro-N-methyl-N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19ClN6O

Molecular Weight

322.79 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C14H19ClN6O/c1-10-18-13(19-22-10)9-21-5-3-12(4-6-21)20(2)14-16-7-11(15)8-17-14/h7-8,12H,3-6,9H2,1-2H3

InChI Key

LPOPXIRAAJXDGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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